molecular formula C11H12ClN3O B13110305 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one

2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13110305
M. Wt: 237.68 g/mol
InChI Key: JGAAKUKAQYPRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[3,4-d]pyrimidin-4(3H)-one core with a tert-butyl group at the 2-position and a chlorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of protected 2-substituted 5-aminopyridines followed by quenching with carbon dioxide to form the corresponding carboxylic acids. These acids are then converted to the desired pyrido[3,4-d]pyrimidin-4(3H)-one derivatives through reactions with formamide or formamidine acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting energy metabolism . The exact pathways and targets for this compound would require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and chlorine atom can affect its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

2-tert-butyl-6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-7-5-13-8(12)4-6(7)9(16)15-10/h4-5H,1-3H3,(H,14,15,16)

InChI Key

JGAAKUKAQYPRTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CN=C(C=C2C(=O)N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.